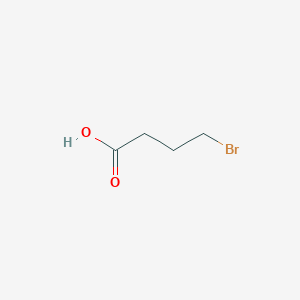

4-Bromobutyric acid

描述

属性

IUPAC Name |

4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHQDJDRGZFIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052699 | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-87-2 | |

| Record name | 4-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .

化学反应分析

Method A: Gas-Phase HBr Reaction (High-Yield Process)

Developed in a patented process , this method achieves >95% yield using dry HBr gas under controlled conditions:

| Solvent System | HBr:Molar Ratio | Temp. Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| n-Hexane | 1.1:1 | 10–20°C | 96 | 99.2 |

| Toluene | 1.3:1 | 40–50°C | 97 | 99.0 |

| Methylene Chloride* | 1.5:1 | 20–30°C | 96 | 99.4 |

*Requires solvent distillation before crystallization.

Key advantages:

-

Avoids aqueous conditions that promote γ-butyrolactone reformation .

-

Crystallization directly from alkanes/arenes minimizes side reactions.

Method B: Aqueous HBr with H₂SO₄ (Lower-Yield Alternative)

Aqueous HBr (48%) with sulfuric acid yields 65% product after 12 h reflux . This method is less efficient due to:

-

Competitive hydrolysis regenerating γ-butyrolactone.

-

Reduced HBr availability in aqueous media.

Thermal Decomposition

Gas-phase elimination studies reveal 4-BBA decomposes unimolecularly to form γ-butyrolactone and HBr via a concerted mechanism. Computational data (PBEPBE/6-31++G(d,p)) align with experimental kinetics:

| Parameter | Theoretical Value | Experimental Range |

|---|---|---|

| Activation Energy (Eₐ) | 55.0 kcal/mol | 54–58 kcal/mol |

| Pre-exponential (A) | 4.8×10¹⁴ s⁻¹ | 4.5–5.2×10¹⁴ s⁻¹ |

| ΔH‡ (298 K) | 53.2 kcal/mol | — |

Mechanistic insights:

-

Nucleophilic substitution (SNi) : The hydroxyl oxygen assists bromide departure, forming a cyclic transition state.

-

Non-synchronous process : C–Br bond cleavage precedes C–O bond formation (bond order analysis) .

Stability Considerations

4-BBA exhibits instability in protic environments:

科学研究应用

4-Bromobutyric acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of hybrid non-steroidal anti-inflammatory drugs (NSAIDs) that release nitric oxide (NO) and hydrogen sulfide (HS), which are significant for their physiological effects. For instance, it was esterified to produce NOSH-naproxen, which demonstrated enhanced potency against cancer cell lines compared to its parent compound .

Case Study: NOSH-Naproxen

- Objective : To evaluate the efficacy of NOSH-naproxen in treating cancer.

- Findings : NOSH-naproxen showed a significantly lower IC value in breast cancer cell lines (0.12 µM) compared to normal cells, indicating its potential as a targeted therapy .

Material Science Applications

In material science, this compound has been employed in the synthesis of quantum dots, particularly all-inorganic perovskite quantum dots (QDs). A study highlighted its role in enhancing the stability and luminous efficiency of CsPbX QDs when used in conjunction with oleylamine .

Key Findings:

- Stability : The use of BBA significantly improved the stability of QDs against polar solvents.

- Photoluminescence : The synthesized QDs exhibited high photoluminescence quantum yields (PLQYs) of 86.4%, maintaining structural integrity over extended periods .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using Newcrom R1 HPLC columns under specific conditions, making it suitable for pharmacokinetic studies and impurity isolation .

HPLC Methodology:

- Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility).

- Application : This method allows for scalable analysis and purification processes.

Cross-Linking Agent

In polymer chemistry, BBA acts as a bifunctional cross-linker. Its ability to form stable bonds makes it valuable in creating durable materials used in coatings, adhesives, and other polymer-based applications .

作用机制

The mechanism of action of 4-Bromobutyric acid involves its interaction with various molecular targets. In biological systems, it can inhibit fatty acid oxidation and ketone body degradation by targeting specific enzymes involved in these pathways . The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.

相似化合物的比较

2-Bromobutyric Acid

3-Bromobutyric Acid

- Structure : Bromine at the third carbon.

- Properties : Intermediate reactivity between 2- and 4-bromo isomers. Market data indicate slower growth (CAGR) compared to 4-bromo derivatives .

Chain Length Analogs

5-Bromovaleric Acid

6-Bromohexanoic Acid

- Structure : Six-carbon chain.

- Properties : Increased hydrophobicity and slower reaction kinetics due to extended alkyl chain .

Halogen-Substituted Analogs

4-Chlorobutyric Acid

- Structure : Chlorine replaces bromine at the fourth carbon.

- Properties : Lower molecular weight (140.56 g/mol) and higher electronegativity, leading to faster elimination reactions. In enzymatic studies, it mimics 4-bromo derivatives but with reduced steric hindrance .

- Applications : Used in studies requiring milder halogenation conditions.

4-Iodobutyric Acid

- Structure : Iodine replaces bromine.

- Properties : Higher atomic radius and weaker C–I bond strength, favoring nucleophilic substitution reactions.

Functional Group Analogs

Succinic Anhydride

- Structure : Cyclic dicarboxylic anhydride.

- Comparison : Generates rigid linkers in polymer backbones, unlike the flexible chains formed by 4-bromobutyric acid .

Data Tables

Table 1. Physicochemical Properties of Selected Brominated Carboxylic Acids

Table 2. Market Trends (2022–2028)

| Compound | Application Sector | Projected CAGR | |

|---|---|---|---|

| This compound | Pharmaceuticals | 4.8% | |

| 3-Bromobutyric Acid | Pesticides | 3.2% |

Key Research Findings

- Reactivity : this compound’s terminal bromine enables efficient nucleophilic substitution, outperforming 2- and 3-bromo isomers in esterification and amidation reactions .

- Biological Activity : Piperazine derivatives with 4-bromo linkers show higher antimicrobial efficacy (IC₅₀: 0.09–11.7 µM) compared to succinic anhydride-based analogs .

- Environmental Impact : HI elimination from this compound requires 77 kJ/mol, lower than HCl release from chlorinated analogs, reducing energy barriers in degradation pathways .

生物活性

4-Bromobutyric acid (BBA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula : C₄H₇BrO₂

- Molecular Weight : 167.01 g/mol

- CAS Number : 2623-87-2

- Physical State : White crystalline solid

- Boiling Point : 129-131 °C (at 11 mmHg)

- Melting Point : 31-33 °C

This compound exhibits various biological activities through several mechanisms:

-

Anticancer Activity :

- BBA has been linked to the inhibition of cancer cell proliferation. In studies involving piperazine derivatives, compounds incorporating BBA demonstrated significant antiproliferative effects on various cancer cell lines, including colon and CNS cancers, with growth inhibition percentages exceeding 90% in some cases .

- Neuroprotective Effects :

- Antimicrobial Properties :

Anticancer Studies

A notable study evaluated the efficacy of BBA derivatives in inhibiting cancer cell growth. The derivatives containing BBA were subjected to a five-dose screening across multiple cancer cell lines:

| Compound | Cell Line | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| 23 | MDA-MB-468 (Breast) | 1.00 | 98.54 |

| 25 | HOP-92 (Lung) | 1.35 | 96.98 |

| 22 | COLO-215 (Colon) | <2 | 93.46 |

The results indicated that compounds derived from BBA exhibited potent cytotoxicity with low GI50 values, suggesting their potential as effective anticancer agents .

Neuroprotective Effects

In a study examining the neuroprotective effects of BBA on neuronal cells subjected to oxidative stress, it was found that treatment with BBA resulted in reduced cell death and improved cell viability:

- Cell Viability Improvement : Up to 70% in treated groups compared to control.

- Mechanism : Likely involves the modulation of antioxidant enzyme activities and reduction of pro-inflammatory cytokines.

These findings suggest that BBA could have therapeutic implications for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial efficacy of BBA was tested against various strains of bacteria, including Mycobacterium tuberculosis:

| Organism | MIC (mg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

The results indicate that BBA possesses significant antimicrobial properties, particularly against resistant strains of bacteria .

常见问题

Q. What role does this compound play in synthesizing bioactive GABA analogs?

- Methodological Answer : It serves as a key precursor for γ-aminobutyric acid (GABA) derivatives via nucleophilic substitution with amines. For example:

- Step 1 : React with NaN to form 4-azidobutyric acid.

- Step 2 : Reduce the azide to an amine using LiAlH, yielding GABA.

- Purity Control : Monitor by H NMR (disappearance of δ 3.4–3.6 ppm Br signal) and LC-MS .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。